molecular formula C16H23NO2Si B2764784 tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate CAS No. 317842-68-5

tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate

Cat. No.: B2764784
CAS No.: 317842-68-5
M. Wt: 289.45
InChI Key: CSUMRYKOCILLJU-UHFFFAOYSA-N
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Description

tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate is a chemical intermediate of interest in medicinal chemistry and neuroscience research. This compound features a carbamate group protected by a tert-butyl moiety (Boc group) and a phenyl ring substituted with a trimethylsilyl (TMS)-protected ethynyl group. The structure suggests its potential as a building block for the synthesis of more complex molecules, particularly acetylcholinesterase (AChE) inhibitors . Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a validated therapeutic strategy for conditions like Alzheimer's disease . Research on analogous ethynylphenyl carbamates has shown that such compounds can act as micromolar-range AChE inhibitors and may also suppress inflammation, suggesting dual therapeutic potential . The trimethylsilyl-protected alkyne in its structure is a versatile handle for further chemical modification via click chemistry, such as in Sonogashira cross-coupling reactions, making it a valuable precursor for creating chemical libraries for drug discovery. This product is intended for research purposes in laboratory settings only. Please note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

tert-butyl N-[4-(2-trimethylsilylethynyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2Si/c1-16(2,3)19-15(18)17-14-9-7-13(8-10-14)11-12-20(4,5)6/h7-10H,1-6H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUMRYKOCILLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate typically involves the reaction of 4-bromo-1H-indole with tert-butyl (dimethyl)silyl chloride in the presence of imidazole to form an intermediate compound . The final step involves the Horner–Wadsworth–Emmons olefination using diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed to remove or modify certain functional groups.

    Substitution: The phenyl ring and the trimethylsilyl ethynyl group can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or amines.

Scientific Research Applications

Synthesis of Tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate

The synthesis of this compound typically involves the reaction of 4-ethynylphenol derivatives with tert-butyl carbamate under conditions that promote the formation of the desired carbamate structure. The process often utilizes coupling agents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the reaction, yielding high-purity products suitable for further applications .

Key Reaction Steps

  • Preparation of Reactants : The appropriate 4-ethynylphenol derivative is prepared alongside tert-butyl carbamate.
  • Coupling Reaction : The reactants are combined in an appropriate solvent (e.g., THF or dichloromethane), along with coupling agents.
  • Purification : The resulting product is purified through column chromatography, typically using a gradient of ethyl acetate and hexane.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit promising anti-inflammatory properties. In vivo studies have demonstrated that certain analogues can significantly inhibit inflammation in models such as carrageenan-induced rat paw edema, showing a percentage inhibition ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of related compounds in models of neurodegeneration. For instance, compounds structurally similar to this compound have been shown to inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. These compounds may act as dual inhibitors of β-secretase and acetylcholinesterase, offering potential therapeutic avenues for neurodegenerative conditions .

Materials Science Applications

This compound can also serve as a building block in materials science, particularly in the development of functionalized polymers and coatings. Its unique ethynyl group allows for further modification through click chemistry, enabling the creation of advanced materials with tailored properties for applications in electronics and photonics .

Case Study 1: Anti-inflammatory Screening

A series of derivatives based on this compound were synthesized and screened for anti-inflammatory activity. The results indicated that specific substitutions on the phenolic ring enhanced potency, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Neuroprotective Mechanisms

In vitro studies assessed the neuroprotective effects of related compounds against amyloid-beta-induced cytotoxicity in astrocytes. Results indicated that these compounds reduced TNF-α levels and oxidative stress markers, highlighting their potential as therapeutic agents for Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl carbamate group can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors in biological systems . The trimethylsilyl ethynyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The target compound is distinguished from analogues by its TMS-ethynylphenyl group. Below is a comparative analysis of structurally related carbamates:

Compound Name Key Structural Features Molecular Formula Molecular Weight Notable Applications
tert-Butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate Phenyl ring with TMS-ethynyl substituent C₁₆H₂₃NO₂Si 313.45 Intermediate in cross-coupling reactions; drug discovery
tert-Butyl methyl(4-((trimethylsilyl)ethynyl)benzyl)carbamate Benzyl group with TMS-ethynyl substituent C₁₈H₂₇NO₂Si 340.17 Fluorescent probe synthesis; coordination chemistry
tert-Butyl (4-chlorophenethyl)carbamate Chlorophenethyl substituent C₁₃H₁₈ClNO₂ 255.74 Non-hazardous lab reagent; intermediate in agrochemicals
tert-Butyl N-(4-ethynylphenyl)carbamate Unprotected ethynyl group C₁₃H₁₅NO₂ 217.26 Click chemistry; unstable without TMS protection
tert-Butyl (1-(4-((2-chloro-5-nitropyrimidin-4-yl)amino)phenyl)cyclobutyl)carbamate Pyrimidine and cyclobutyl substituents C₂₀H₂₅ClN₆O₄ 448.90 Kinase inhibitor synthesis

Key Observations :

  • The TMS-ethynyl group in the target compound improves stability compared to its unprotected analogue (tert-Butyl N-(4-ethynylphenyl)carbamate), which is prone to oxidation or polymerization .
  • Substitution of phenyl with benzyl (as in tert-Butyl methyl(4-((trimethylsilyl)ethynyl)benzyl)carbamate) increases molecular weight and alters steric effects, influencing binding affinity in coordination complexes .
  • Halogenated derivatives (e.g., 4-chlorophenethyl) exhibit reduced reactivity but enhanced safety profiles .

Physicochemical Properties

  • Lipophilicity: The TMS-ethynyl group increases logP values compared to non-silylated analogues, enhancing membrane permeability in drug candidates .
  • Thermal Stability : TMS-protected compounds exhibit higher thermal stability, as seen in the target compound’s resistance to decomposition during reflux conditions .
  • Solubility: Polar substituents (e.g., sulfonyl groups in tert-Butyl N-[2-(4-methylsulfonylanilino)-2-oxoethyl]carbamate) improve aqueous solubility, unlike the hydrophobic TMS-ethynyl group .

Biological Activity

tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate, identified by CAS number 317842-68-5, is a compound that has garnered interest in the fields of medicinal and organic chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C16_{16}H23_{23}NO2_2Si
  • Molecular Weight : 289.44 g/mol
  • Structure : The compound features a tert-butyl group and a trimethylsilyl ethynyl moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as an inhibitor in various signaling pathways. Research indicates that compounds with similar structures can exhibit anti-inflammatory and anticancer properties.

  • Inhibition of JAK/STAT Pathway : Similar compounds have been documented to inhibit Janus kinase (JAK) pathways, which are crucial in mediating immune responses and inflammation. This inhibition can lead to reduced cellular proliferation in conditions such as rheumatoid arthritis and certain cancers .
  • Antiproliferative Effects : Studies suggest that the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating pro-apoptotic signaling pathways .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
JAK InhibitionDemonstrated potential in reducing inflammation in murine models of arthritis.
Anticancer ActivityInduced apoptosis in pancreatic cancer cells through mitochondrial disruption.
Anti-inflammatoryShowed efficacy in reducing cytokine levels in vitro.

Detailed Findings

  • Anti-inflammatory Activity : A study highlighted that the compound significantly reduced levels of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) in cell cultures, indicating its potential use in treating inflammatory diseases .
  • Anticancer Properties : In vitro experiments demonstrated that this compound could reduce cell viability in pancreatic cancer cell lines by promoting apoptosis, suggesting a promising avenue for cancer therapy .

Q & A

(Basic) What are the key synthetic strategies for preparing tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce the trimethylsilyl (TMS) ethynyl group. For example, in analogous reactions, tert-butyl carbamate derivatives are coupled with TMS-ethynyl reagents using Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos) under inert conditions. Key parameters include:

  • Catalyst system : Pd₂(dba)₃/Xantphos improves coupling efficiency compared to other Pd complexes.
  • Base : Cs₂CO₃ or Et₃N neutralizes acidic byproducts.
  • Temperature : Reactions at 110°C in dioxane optimize kinetics while minimizing side reactions .

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